Lipophilicity Modulation Over Unsubstituted Parent
The introduction of bromine at position 7 produces a substantial shift in computed lipophilicity compared with the unsubstituted 2,1,3-benzothiadiazole-4-sulfonamide parent scaffold. The target compound exhibits a computed LogP of 1.10 (XLogP3-based estimate) versus 0.4 for the parent compound lacking halogen substitution, representing an approximately 2.75-fold increase in predicted octanol-water partition coefficient [1]. This intermediate lipophilicity positions the compound favorably for membrane permeability in cellular assays, while avoiding the excessive hydrophobicity (LogP 3.2–3.5) of 4,7-dibromo-2,1,3-benzothiadiazole, which lacks the polarity-contributing sulfonamide group entirely . The balanced LogP value of ~1.1 aligns with established drug-likeness guidelines (optimal range 1–3) and is directly attributable to the synergistic effect of bromine (lipophilic) and sulfonamide (polar) substituents on the benzothiadiazole core.
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.10 (7-bromo-2,1,3-benzothiadiazole-4-sulfonamide) |
| Comparator Or Baseline | LogP = 0.4 (2,1,3-benzothiadiazole-4-sulfonamide, unsubstituted parent); LogP = 3.22–3.55 (4,7-dibromo-2,1,3-benzothiadiazole) |
| Quantified Difference | 2.75-fold increase vs. unsubstituted parent; -2.1 to -2.45 LogP reduction vs. dibromo analog |
| Conditions | Computed values (XLogP3 / ACD/Labs-derived); no experimental logD measurement identified in primary literature for the target compound |
Why This Matters
For procurement decisions, this LogP value predicts superior membrane permeability compared to the overly hydrophilic unsubstituted parent while maintaining aqueous solubility superior to the excessively lipophilic dibromo analog, making it the preferred choice for cell-based screening libraries.
- [1] PubChem. 2,1,3-Benzothiadiazole-4-sulfonamide (CID 1382090). Computed XLogP3-AA = 0.4. View Source
